molecular formula C17H17FN2 B11417147 1-(2-fluorobenzyl)-2-(propan-2-yl)-1H-benzimidazole

1-(2-fluorobenzyl)-2-(propan-2-yl)-1H-benzimidazole

Cat. No.: B11417147
M. Wt: 268.33 g/mol
InChI Key: YXWXTLXNPZZQHA-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a fluorophenyl group and an isopropyl group attached to the benzodiazole core, which may contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C17H17FN2

Molecular Weight

268.33 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C17H17FN2/c1-12(2)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3

InChI Key

YXWXTLXNPZZQHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzyl halide.

    Attachment of the Isopropyl Group: The isopropyl group can be attached through an alkylation reaction using isopropyl halide and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(2-Fluorophenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive benzodiazoles. It could exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Biological Studies: Researchers may study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities with desired properties.

    Material Science: Its unique chemical structure may make it useful in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-[(2-Fluorophenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:

    1H-Benzimidazole: Known for its broad-spectrum antimicrobial activity.

    1H-Benzotriazole: Used as a corrosion inhibitor and in photographic chemicals.

    1H-Indazole: Investigated for its anti-inflammatory and anticancer properties.

The uniqueness of 1-[(2-fluorophenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzodiazole derivatives.

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